molecular formula C20H25N3O4S B283177 2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide

2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide

Cat. No. B283177
M. Wt: 403.5 g/mol
InChI Key: OPUMYEYDGLOFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of piperazine derivatives and is commonly used in the field of medicinal chemistry for drug discovery.

Mechanism of Action

The exact mechanism of action of 2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is not fully understood. However, it has been reported to act as a dopamine D2 receptor antagonist, a serotonin 5-HT1A receptor agonist, and a serotonin 5-HT2A receptor antagonist. These actions are believed to contribute to the compound's antipsychotic, antidepressant, and anxiolytic properties.
Biochemical and Physiological Effects:
2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been reported to have several biochemical and physiological effects. It has been shown to decrease the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant properties. This compound has also been reported to increase the levels of norepinephrine in the brain, which may contribute to its anxiolytic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide in lab experiments is its high potency and selectivity for dopamine and serotonin receptors. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other neurotransmitter systems such as the glutamate and GABA systems. Additionally, the development of more soluble derivatives of this compound may improve its efficacy and bioavailability.

Synthesis Methods

The synthesis of 2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide involves the reaction of 4-methylphenol with 2-chloro-N-(4-methylsulfonylphenyl)acetamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperazine to obtain the final product.

Scientific Research Applications

2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been extensively used in the field of medicinal chemistry for drug discovery. It has been reported to possess antipsychotic, antidepressant, and anxiolytic properties. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C20H25N3O4S/c1-16-7-9-17(10-8-16)27-15-20(24)21-18-5-3-4-6-19(18)22-11-13-23(14-12-22)28(2,25)26/h3-10H,11-15H2,1-2H3,(H,21,24)

InChI Key

OPUMYEYDGLOFQX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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